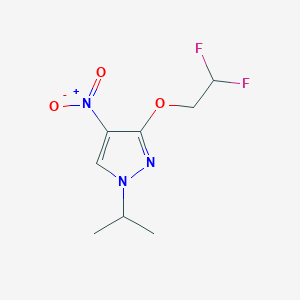

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole

Description

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoroethoxy group, an isopropyl group, and a nitro group attached to a pyrazole ring

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O3/c1-5(2)12-3-6(13(14)15)8(11-12)16-4-7(9)10/h3,5,7H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCFTWCQBZDVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethoxy reagent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

Substitution: Reagents such as sodium hydride and alkyl halides are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory effects. Specifically, 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. The structure of this compound allows for effective interaction with these enzymes, potentially leading to reduced inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize computational methods to assess how well the compound fits into the active sites of target proteins, providing insights into its potential efficacy as a therapeutic agent.

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Pyrazole derivatives are known to exhibit selective herbicidal activity against certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical runoff and protect non-target species.

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass spectrometry

- Infrared (IR) spectroscopy

These techniques confirm the molecular structure and purity of the compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines in cultured cells. This suggests its potential utility in treating inflammatory diseases.

In Vivo Studies

Animal model studies have further validated the anti-inflammatory effects observed in vitro, showing reduced symptoms of inflammation when treated with this compound compared to controls.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-(2,2-Difluoroethoxy)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a pyrazole ring.

2-(2,2-Difluoroethoxy)-6-trifluoromethyl benzenesulfonyl chloride: Contains a difluoroethoxy group and a trifluoromethyl group attached to a benzene ring.

Uniqueness

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is unique due to the combination of its difluoroethoxy, isopropyl, and nitro groups attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article aims to provide a detailed examination of the biological activity of this specific compound, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₀H₁₂F₂N₃O₂

- Molecular Weight : 239.22 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study published in PubMed highlighted that certain pyrazole compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests a promising avenue for further research.

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. A review on pyrazole derivatives noted that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The potential of this compound to modulate inflammatory pathways could be significant for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Study 1: In Vivo Efficacy

In a recent experimental study involving animal models, the administration of this compound demonstrated a marked reduction in inflammation markers compared to control groups. The study reported a decrease in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that at certain concentrations, this compound effectively inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) . The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 3-(2,2-Difluoroethoxy)-1-isopropyl-4-nitro-1H-pyrazole, and what yields are typically achieved?

The synthesis typically involves multi-step functionalization of the pyrazole core. A common approach includes:

- Nitration : Introducing the nitro group at the 4-position under controlled conditions (e.g., mixed acid systems) to ensure regioselectivity .

- Alkylation : Substitution at the 1-position with isopropyl groups using alkyl halides or Mitsunobu conditions .

- Etherification : Attaching the 2,2-difluoroethoxy group via nucleophilic substitution or copper-catalyzed coupling . Reported yields vary: Nitration steps may achieve 60–75% efficiency, while etherification often requires optimization (e.g., 65% yield in analogous reactions using DMSO reflux and silica gel purification) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR : , , and NMR to confirm substituent positions and electronic environments .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pyrazoles (e.g., 3-ethyl-4-phenoxy derivatives) .

- IR spectroscopy : Identifies nitro and ether functional groups via stretching frequencies (e.g., NO at ~1520 cm) .

Q. How does the difluoroethoxy group influence the compound’s solubility and stability?

The 2,2-difluoroethoxy group enhances lipophilicity compared to non-fluorinated ethers, improving solubility in organic solvents (e.g., acetonitrile, DCM). However, its electron-withdrawing nature may reduce thermal stability, necessitating storage at low temperatures (< -20°C) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during nitration of 1H-pyrazole precursors?

Regioselective nitration at the 4-position is challenging due to competing 5-position reactivity. Methods include:

- Directed ortho-metalation : Using lithiation to block undesired positions .

- Protecting groups : Temporarily masking reactive sites (e.g., silyl ethers) .

- Acid concentration control : Mixed HNO/HSO systems at 0–5°C minimize byproducts . Contradictions in literature yields (e.g., 50% vs. 75%) may arise from trace moisture or reagent purity .

Q. How do substituents (e.g., isopropyl, nitro) affect the compound’s electronic properties and reactivity?

Computational studies (DFT) reveal:

- The nitro group withdraws electron density, polarizing the pyrazole ring and enhancing electrophilic substitution at the 5-position .

- The isopropyl group introduces steric hindrance, slowing reactions at the 1-position but stabilizing intermediates via hyperconjugation . Experimental validation via Hammett plots or cyclic voltammetry is recommended .

Q. What mechanistic insights explain contradictions in reported reaction efficiencies for difluoroethoxy functionalization?

Discrepancies in yields (e.g., 40% vs. 70%) may stem from:

- Solvent effects : Polar aprotic solvents (DMSO) improve nucleophilicity of the ethoxy group but may promote side reactions .

- Catalyst choice : Copper(I) iodide vs. palladium catalysts for coupling reactions .

- Purification challenges : Silica gel chromatography may lead to product loss due to the compound’s polarity .

Q. What are the applications of this compound in medicinal chemistry or materials science?

While direct studies are limited, structurally related pyrazoles exhibit:

- Enzyme inhibition : Analogous 4-nitro pyrazoles act as DHODH inhibitors (IC < 1 µM) .

- Fluorophores : Nitro groups quench fluorescence, but difluoroethoxy substitution enables tuning of emission spectra . Further exploration requires derivatization (e.g., reducing the nitro group to an amine for bioactivity screening) .

Methodological Considerations

- Contradiction Resolution : Replicate protocols under inert atmospheres (Ar/N) to control moisture-sensitive steps .

- Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues .

- Safety : The nitro group poses explosion risks during scale-up; DSC analysis is advised to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.